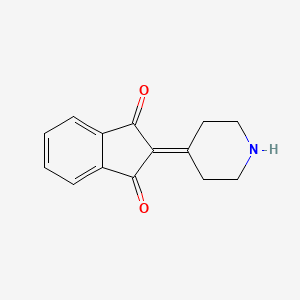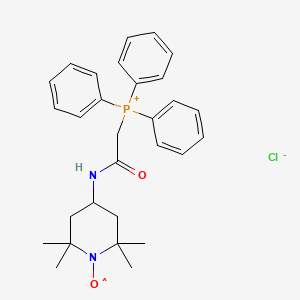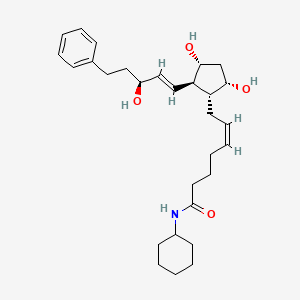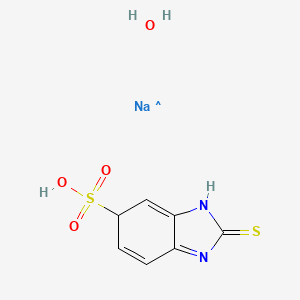
(2,2'-bipyridine)Cu(SCF3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2’-bipyridine)Cu(SCF3) is a copper complex where the copper ion is coordinated with 2,2’-bipyridine and a trifluoromethylthiolate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-bipyridine)Cu(SCF3) typically involves the reaction of copper salts with 2,2’-bipyridine and a trifluoromethylthiolate source. One common method is to react copper(I) chloride with 2,2’-bipyridine in the presence of a trifluoromethylthiolate reagent under inert conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the air-sensitive and moisture-sensitive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
(2,2’-bipyridine)Cu(SCF3) can undergo various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the coordination environment.
Reduction: The compound can be reduced, affecting the copper ion’s oxidation state.
Substitution: Ligands coordinated to the copper ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (2,2’-bipyridine)Cu(SCF3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often require the presence of other ligands or nucleophiles in an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction could yield copper(I) species with different ligands .
Scientific Research Applications
(2,2’-bipyridine)Cu(SCF3) has several scientific research applications:
Material Science: The compound’s unique electronic properties make it useful in the development of new materials, such as conductive polymers and coordination polymers.
Biological Studies: Researchers are exploring its potential as a metallodrug due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of (2,2’-bipyridine)Cu(SCF3) involves the coordination of the copper ion with the 2,2’-bipyridine and trifluoromethylthiolate ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
Similar Compounds
(2,2’-bipyridine)Cu(CF3): Similar in structure but with a trifluoromethyl ligand instead of trifluoromethylthiolate.
(2,2’-bipyridine)CuCl: Contains a chloride ligand instead of trifluoromethylthiolate.
Uniqueness
(2,2’-bipyridine)Cu(SCF3) is unique due to the presence of the trifluoromethylthiolate ligand, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and material science research .
Properties
Molecular Formula |
C11H8CuF3N2S |
|---|---|
Molecular Weight |
320.80 g/mol |
IUPAC Name |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChI Key |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)
